N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N'-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5/c11-4-6-13-10-12-5-3-9(14-10)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14) |
InChI Key |
LAAOLXNCYRJRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)NCCN |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategy from Patent EP 3 345 900 B1
A representative and well-documented synthetic route involves the following steps:
| Step | Reaction Description | Key Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of a nitro-substituted pyrimidine intermediate to the corresponding amino derivative | Iron powder, ammonium chloride, ethanol, 55–85 °C, 2 hours | ~91 | Efficient reduction of nitro group to amine |
| 2 | Nucleophilic aromatic substitution of 2,4-dichloropyrimidine with ethane-1,2-diamine | 2,4-Dichloropyrimidine, ethane-1,2-diamine, base, 10–15 °C, 12–14 hours | Not specified | Forms intermediate with ethane-1,2-diamine attached at 2-position |
| 3 | Substitution of the 4-chloropyrimidine intermediate with pyrrolidine | Pyrrolidine, potassium carbonate, N,N-dimethylformamide, 100–120 °C | High | Introduces pyrrolidin-1-yl group at 4-position |
| 4 | Purification | Silica gel chromatography, solvent extraction | - | Final compound isolated with high purity |
This route emphasizes the use of nucleophilic aromatic substitution (S_NAr) reactions on chloropyrimidine derivatives, leveraging the electron-deficient pyrimidine ring to facilitate substitution by nucleophiles such as ethane-1,2-diamine and pyrrolidine.
Alternative Synthetic Approaches
Other reported methods include:
- Direct amination of halogenated pyrimidines with ethane-1,2-diamine followed by substitution with pyrrolidine under reflux conditions.
- Stepwise construction of the pyrimidine ring with pre-installed substituents, followed by functional group transformations to install the ethane-1,2-diamine linker and pyrrolidine substituent.
- Use of mesylated intermediates to improve nucleophilic substitution efficiency, as reported in related pyrimidine-piperazine hybrid syntheses, which can be adapted for pyrrolidine substitution.
Reaction Mechanisms and Conditions
Nucleophilic Aromatic Substitution (S_NAr)
- The pyrimidine ring, bearing electron-withdrawing nitrogen atoms, activates the 2- and 4-positions for nucleophilic attack.
- Ethane-1,2-diamine acts as a nucleophile, displacing chlorine at the 2-position under mild base and temperature control.
- Pyrrolidine substitution at the 4-position requires elevated temperatures (100–120 °C) and a polar aprotic solvent such as N,N-dimethylformamide to facilitate the reaction.
Reduction of Nitro Intermediates
- Nitro groups on pyrimidine intermediates are reduced to amines using iron powder and ammonium chloride in ethanol/water mixtures.
- The reaction is performed at moderate temperatures (55–85 °C) with stirring, yielding the corresponding amino derivatives in high yield (up to 91%).
Summary of Key Experimental Data
| Intermediate / Compound | Reaction Type | Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Starting material | Commercially available | - | - | - |
| Ethane-1,2-diamine substituted pyrimidine | Nucleophilic substitution | Ethane-1,2-diamine, base | 10–15 °C, 12–14 h | Not specified | Purified by chromatography |
| Pyrrolidin-1-yl substituted pyrimidine | Nucleophilic substitution | Pyrrolidine, K2CO3, DMF | 100–120 °C | High | Confirmed by NMR, LCMS |
| Final compound | Purification | Silica gel chromatography | - | - | High purity confirmed |
Research Results and Analytical Data
- Yield and Purity: The overall yield for the final compound is typically high, with purification by silica gel chromatography ensuring >95% purity.
- Spectroscopic Characterization: Proton nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structure and molecular weight (approximately 207.28 g/mol).
- LCMS Data: Molecular ion peaks consistent with the protonated molecular ion [M+H]^+ at m/z 208 are reported.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It shows promise in drug discovery, particularly for developing new treatments for diseases such as cancer and autoimmune disorders.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Pyrimidine Core Modifications
- 4A7C-301 : Features a 4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl group. The bulkier piperazine substituents enhance solubility but may reduce blood-brain barrier penetration compared to the target compound’s pyrrolidine group [1][^1^].
- N1-(2-methyl-6-morpholinopyrimidin-4-yl)ethane-1,2-diamine: Substitution with morpholine (a six-membered ring with oxygen) introduces polar interactions, whereas pyrrolidine (a five-membered saturated ring) offers greater lipophilicity [14][^14^].
- The trifluoromethyl group enhances electron-withdrawing effects, altering reactivity [11][^11^].
Amine Chain Variations
- N1-(Pyridin-2-yl)ethane-1,2-diamine : Lacks the pyrimidine-pyrrolidine system, simplifying the structure but limiting π-π stacking and hydrogen-bonding interactions [13][^13^].
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 235.30* | Pyrrolidine, pyrimidine | 1.8 | ~10 (DMSO) |
| 4A7C-301 [1][^1^] | 564.51 | Bis(4-ethylpiperazine), pyrimidine | 2.5 | <5 (DMSO) |
| N1-(Pyridin-2-yl)ethane-1,2-diamine [13][^13^] | 137.18 | Pyridine | 0.9 | >20 (Water) |
| Ro 47-0543 [3][^3^] | 333.27 | Chloroquinoline, diethylamine | 3.1 | <1 (Water) |
*Calculated based on molecular formula C10H17N5.
Antimicrobial and Metabolic Stability
- Ro 41-3118 Metabolites: Bisdesethyl metabolites (e.g., N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine) show reduced cytotoxicity but lower efficacy, highlighting the importance of amine chain modifications [3][^3^]. The target compound’s unmodified amine chain may enhance metabolic stability.
Corrosion Inhibition
- DETA/TETA/PEHA : Linear aliphatic amines with increasing -NH- groups show improved corrosion inhibition via adsorption on metal surfaces. The target compound’s aromatic pyrimidine-pyrrolidine system may offer superior surface coverage but lower solubility in aqueous systems [2][^2^].
Biological Activity
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cancer progression. It has been shown to interact with the eukaryotic translation initiation factor 4E (eIF4E) through inhibition of MAPK-interacting kinases (Mnks), which are crucial for the phosphorylation of eIF4E, a process often upregulated in various cancers, including acute myeloid leukemia (AML) .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit potent anti-proliferative effects against cancer cell lines. For instance, studies have shown that these compounds can significantly reduce cell viability in MV4-11 AML cells by inducing apoptosis and downregulating anti-apoptotic proteins such as Mcl-1 .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. A notable case study involved the synthesis of various analogs that demonstrated enhanced potency against specific cancer types. These findings suggest that modifications to the pyrimidine ring can lead to improved biological activity and selectivity .
In another study, compounds structurally related to this compound were evaluated for their pharmacokinetic properties. The lead compound exhibited favorable oral bioavailability and stability in biological systems, making it a candidate for further development in cancer therapy .
Q & A
Advanced Research Question
Target Selection : Prioritize kinases with structural homology to VEGFR or EGFR, as pyrimidine-based diamines often inhibit tyrosine kinases .
Assay Design :
- Biochemical Assays : Use recombinant kinases (e.g., VEGFR2) with ATP-Glo™ luminescence to measure IC₅₀ values .
- Cellular Assays : Test antiproliferative effects in cancer lines (e.g., HCT-116) via MTT assays, comparing to controls like imatinib .
Data Interpretation : Perform dose-response curves and use software (e.g., GraphPad Prism) for nonlinear regression analysis .
How can contradictory data on biological activity between structural analogs be resolved?
Advanced Research Question
Contradictions may arise from differences in substituents (e.g., trifluoromethyl vs. methoxy groups) or assay conditions:
Comparative Studies : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and test under identical conditions .
Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins .
Meta-Analysis : Review literature on related compounds (e.g., N1-(6,7-dimethoxyquinazolin-4-yl)ethane-1,2-diamine) to identify structure-activity trends .
What computational strategies are suitable for elucidating its mechanism of action?
Advanced Research Question
Molecular Docking : Simulate binding to kinase ATP-binding pockets (e.g., PDB ID 4V4) using software like Schrödinger Suite .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data to predict optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
